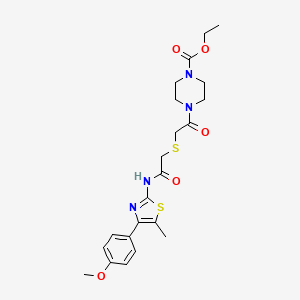![molecular formula C16H18N2O3S B2745734 Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797791-89-9](/img/structure/B2745734.png)
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, thiazole derivatives in general have been found to participate in a variety of chemical reactions due to their unique structure .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermodynamic Properties
Research by Zeng et al. (2021) introduced a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, showing potential for studying molecular structures and thermodynamic properties. The study utilized DFT studies and thermodynamic analysis to understand the compound's behavior, which could be relevant for the chemical structure of interest due to similarities in structural motifs (Zeng, Wang, & Zhang, 2021).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound , as new anti-mycobacterial chemotypes. Their research demonstrated significant potential for treating Mycobacterium tuberculosis, suggesting that related compounds could hold promise for antimicrobial applications (Pancholia et al., 2016).
Novel Scaffolds for Drug Discovery
Chalyk et al. (2017) discussed the synthesis of 6-azaspiro[4.3]alkanes from ketones, including structural elements that are reminiscent of the queried compound. This research underscores the importance of innovative scaffolds in drug discovery, highlighting the potential for the development of new therapeutic agents (Chalyk et al., 2017).
Antibacterial and Antifungal Agents
Borad et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, exhibiting broad-spectrum antibacterial activity. This indicates the potential of such compounds for developing new antibacterial agents, which may extend to the compound of interest (Borad et al., 2015).
Wheat Gene Expression
Pasquer et al. (2005) explored the impact of antifungal compounds on wheat gene expression, providing insights into how similar chemical compounds might affect plant biology and resistance to pathogens. This research highlights the broader applications of such compounds in agriculture and plant science (Pasquer et al., 2005).
Zukünftige Richtungen
Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of “Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” in drug discovery, material science, and bioengineering.
Wirkmechanismus
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5Similar compounds with a benzo[d]thiazole scaffold have been found to exhibit a broad spectrum of biological effects, such as antifungal and anti-inflammatory activities, suggesting that they may interact with multiple targets.
Mode of Action
Benzo[d]thiazole derivatives have been reported to inhibit quorum sensing in gram-negative bacteria , which is a form of bacterial cell-cell communication that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Based on the reported antifungal and anti-inflammatory activities of similar compounds , it can be inferred that this compound may interfere with the signaling pathways involved in these processes.
Result of Action
Similar compounds have been reported to show promising inhibition activities against certain fungi and inflammation , suggesting potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15(12-2-3-13-14(10-12)22-11-17-13)18-6-4-16(5-7-18)20-8-1-9-21-16/h2-3,10-11H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZGOXSYJHYDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)


![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)


![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)